molecular formula C20H19N5O2 B2691386 N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-91-4

N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2691386
CAS No.: 946310-91-4
M. Wt: 361.405
InChI Key: MHPSEYZDLDMCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of imidazo[2,1-c][1,2,4]triazines known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its anticancer properties and mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O3 with a molecular weight of 329.36 g/mol. The structure features a tetrahydroimidazo ring fused with a triazine moiety and a carboxamide functional group which may contribute to its biological activity.

The primary mechanism of action for this compound involves inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation by facilitating the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine exhibit significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-11612.5
MCF-715.0
HeLa10.0

These findings suggest that the compound possesses moderate to high anticancer activity which could be attributed to its ability to induce apoptosis through CDK2 inhibition.

Additional Biological Activities

Beyond its anticancer properties, compounds within the same structural family have been noted for other biological activities such as antimicrobial and anti-inflammatory effects. For instance, derivatives have shown efficacy against various bacterial strains and have been evaluated for their potential as anti-inflammatory agents .

Case Studies

In a recent case study involving the synthesis and evaluation of related triazine derivatives, researchers reported that specific modifications to the triazine core enhanced the cytotoxicity against cancer cells while reducing toxicity to normal cells. This highlights the importance of structure-activity relationships in optimizing the therapeutic potential of these compounds .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine demonstrate favorable bioavailability and metabolic stability. These properties are crucial for ensuring effective concentrations are achieved in vivo .

Properties

IUPAC Name

N-benzyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-14-7-9-16(10-8-14)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSEYZDLDMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.